molecular formula C18H27N5O2 B2516486 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide CAS No. 1170495-36-9

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2516486
CAS No.: 1170495-36-9
M. Wt: 345.447
InChI Key: MVBJXPSWPZVGIN-UHFFFAOYSA-N
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Description

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that features a benzodiazole moiety, a piperazine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Piperazine Ring Formation: The benzodiazole intermediate is then reacted with piperazine in the presence of a suitable base.

    Acetamide Group Introduction: Finally, the piperazine derivative is acylated with isopropyl acetic acid chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydrobenzodiazole derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Contains a benzimidazole moiety and is used as a proton pump inhibitor.

    Metronidazole: Features a nitroimidazole ring and is used as an antibiotic and antiprotozoal agent.

    Clemizole: An antihistaminic agent with a similar imidazole structure.

Uniqueness

2-{4-[(5-methoxy-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is unique due to its combination of a benzodiazole moiety, a piperazine ring, and an acetamide group. This unique structure imparts distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-13(2)19-18(24)12-23-8-6-22(7-9-23)11-17-20-15-5-4-14(25-3)10-16(15)21-17/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJXPSWPZVGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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